molecular formula C19H18FN3O2 B3938116 methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate

methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate

Cat. No.: B3938116
M. Wt: 339.4 g/mol
InChI Key: CQVLBWLCWFMVAD-SFHVURJKSA-N
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Description

Methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a phenylacetate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate involves several steps, typically starting with the preparation of the pyrazole ring. The fluorophenyl group is introduced through a substitution reaction, followed by the formation of the ester linkage. Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular interactions involved .

Comparison with Similar Compounds

Methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate can be compared with other similar compounds, such as:

    Methyl (2S)-2-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate: This compound differs by the presence of a chlorophenyl group instead of a fluorophenyl group.

    Methyl (2S)-2-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate: This compound contains a bromophenyl group, which affects its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-25-19(24)18(13-5-3-2-4-6-13)21-11-15-12-22-23-17(15)14-7-9-16(20)10-8-14/h2-10,12,18,21H,11H2,1H3,(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVLBWLCWFMVAD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate
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